N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroboration-oxidation of the cyclopropyl group.
Attachment of the phenylethyl group: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The oxalamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
Scientific Research Applications
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the hydroxy and phenylethyl groups influence its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-4-5-9-16(15)25-18(27)17(26)24-12-19(28,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,28H,10-12H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQZPXVCNLFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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